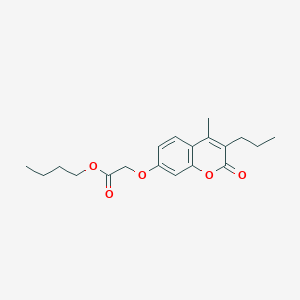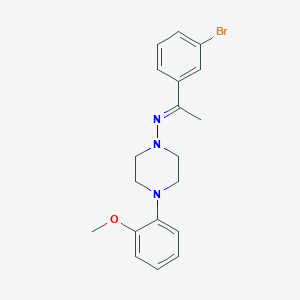![molecular formula C29H25ClN4O4S B11662233 3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B11662233.png)
3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a chloro group, a sulfonamide group, and a formamido group
Preparation Methods
The synthesis of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE involves several steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the chloro group and the sulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the molecule.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE can be compared with similar compounds such as:
3-CHLORO-N-METHYL-N-PHENYLBENZAMIDE: Similar structure but lacks the sulfonamide and formamido groups.
4-CHLORO-N-METHYLBENZENESULFONAMIDE: Contains the sulfonamide group but lacks the complex benzamide structure.
N-FORMYL-N-METHYLBENZENESULFONAMIDE: Contains the formamido and sulfonamide groups but lacks the chloro group and benzamide structure.
The uniqueness of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C29H25ClN4O4S |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
N-[3-[(E)-N-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-C-methylcarbonimidoyl]phenyl]-3-chlorobenzamide |
InChI |
InChI=1S/C29H25ClN4O4S/c1-20(22-8-7-11-25(19-22)31-28(35)23-9-6-10-24(30)18-23)32-33-29(36)21-14-16-26(17-15-21)34(2)39(37,38)27-12-4-3-5-13-27/h3-19H,1-2H3,(H,31,35)(H,33,36)/b32-20+ |
InChI Key |
SYPWTAJPZAQMOU-UZWMFBFFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)

![3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11662171.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11662174.png)

![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11662196.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11662214.png)
![ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate](/img/structure/B11662221.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662230.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11662236.png)
